1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2098102-98-6
VCID: VC3138041
InChI: InChI=1S/C11H10FN3O2/c12-3-6-15-10(11(16)17)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,3,6H2,(H,16,17)
SMILES: C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)CCF
Molecular Formula: C11H10FN3O2
Molecular Weight: 235.21 g/mol

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

CAS No.: 2098102-98-6

Cat. No.: VC3138041

Molecular Formula: C11H10FN3O2

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid - 2098102-98-6

Specification

CAS No. 2098102-98-6
Molecular Formula C11H10FN3O2
Molecular Weight 235.21 g/mol
IUPAC Name 2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H10FN3O2/c12-3-6-15-10(11(16)17)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,3,6H2,(H,16,17)
Standard InChI Key UHKXDYHAAGRSLU-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)CCF
Canonical SMILES C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)CCF

Introduction

Chemical Identity and Properties

Basic Information

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a pyrazole core with specific functional group attachments. The compound is identified by its CAS Registry Number 2098102-98-6 and possesses distinct physicochemical properties that define its behavior in various chemical environments .

The table below summarizes the key physicochemical properties of the compound:

PropertyValue
Chemical Name1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
CAS Number2098102-98-6
Molecular FormulaC₁₁H₁₀FN₃O₂
Molecular Weight235.21 g/mol
Standard Purity98%
AppearanceTypically a crystalline solid (based on similar pyrazole compounds)
SolubilityLikely soluble in polar organic solvents such as DMF, DMSO, and moderately soluble in alcohols

This compound differs from related structures such as 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide, which has a carboximidamide group instead of a carboxylic acid and a different pyridyl substitution pattern .

Structural Characteristics

The molecular structure of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid features several key structural elements that contribute to its chemical and potential biological properties:

  • Pyrazole Core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, providing an aromatic system that can participate in various chemical interactions.

  • 2-Fluoroethyl Substituent: Connected to one of the nitrogen atoms of the pyrazole ring (N1 position), this group introduces fluorine chemistry into the molecule, potentially affecting lipophilicity and metabolic stability.

  • Pyridin-4-yl Group: Attached at the C3 position of the pyrazole ring, this substituent adds another nitrogen-containing heterocycle to the structure, creating opportunities for hydrogen bonding and coordination with potential biological targets.

  • Carboxylic Acid Moiety: Located at the C5 position of the pyrazole ring, this functional group provides acidic properties and potential sites for derivatization.

The combination of these structural features creates a compound with diverse functional groups that can engage in multiple types of intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Structure-Property Relationships

The structural elements of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid significantly influence its physicochemical properties:

  • The carboxylic acid group contributes to the acidic nature of the compound, with an estimated pKa value likely in the range of 3-4, based on comparable pyrazole carboxylic acids.

  • The fluoroethyl substituent enhances lipophilicity while also providing metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry.

  • The pyridine ring introduces basic character through its nitrogen atom, potentially allowing for salt formation and affecting solubility in various media.

  • The pyrazole core provides a planar, aromatic system that can participate in π-stacking interactions with aromatic biological targets such as protein binding pockets.

This approach shares similarities with synthetic methods used for other pyrazole derivatives mentioned in the search results, such as those referenced for N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine.

Purification Methods

Purification of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid likely involves standard techniques employed for similar heterocyclic compounds:

  • Recrystallization: Utilizing appropriate solvent systems to achieve high purity.

  • Column chromatography: Employing silica gel or other stationary phases with optimized mobile phase compositions.

  • Preparative HPLC: For achieving higher purity levels, particularly for analytical or biological testing purposes.

  • Salt formation and subsequent purification: Leveraging the carboxylic acid functionality to form salts that may have improved crystallization properties.

The reported standard purity of 98% suggests that effective purification methods have been established for this compound .

Chemical Reactivity

Functional Group Reactivity

The multiple functional groups in 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid confer diverse reactivity patterns:

  • Carboxylic Acid Reactivity:

    • Esterification reactions to form various esters

    • Amide formation through coupling with amines

    • Decarboxylation under specific conditions

    • Salt formation with appropriate bases

  • Pyrazole Ring Reactivity:

    • Electrophilic aromatic substitution (particularly at the C4 position)

    • Coordination with metal ions through the nitrogen atoms

    • Hydrogen bonding interactions

  • Pyridine Ring Reactivity:

    • Nucleophilic aromatic substitution reactions

    • Coordination with metal ions

    • N-oxidation to form pyridine N-oxides

  • Fluoroethyl Group Reactivity:

    • Potential for elimination reactions under strong basic conditions

    • Nucleophilic substitution of the fluorine atom

These reactivity patterns provide numerous opportunities for chemical modifications and derivatization, expanding the potential applications of this compound as a building block in chemical synthesis.

Stability Considerations

The stability profile of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is influenced by several factors:

  • Thermal Stability: Pyrazole rings generally exhibit good thermal stability, though the presence of the carboxylic acid group may lead to decarboxylation at elevated temperatures.

  • Hydrolytic Stability: The fluoroethyl group may undergo hydrolysis under strongly acidic or basic conditions, potentially leading to alcohol formation.

  • Oxidative Stability: The compound may be susceptible to oxidation, particularly at the pyrazole or pyridine rings under strong oxidizing conditions.

  • Photostability: Aromatic heterocycles like pyrazoles and pyridines can absorb UV light, potentially leading to photochemical reactions upon prolonged exposure.

Proper storage conditions for this compound would likely include protection from light, moisture, and extreme temperatures to maintain its chemical integrity.

Analytical Characterization

Spectroscopic Properties

The structural features of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid would give rise to characteristic spectroscopic profiles:

  • NMR Spectroscopy:

    • ¹H NMR would show distinctive signals for the pyrazole proton (likely at approximately δ 6.5-7.0 ppm), pyridine protons (δ 7.5-9.0 ppm), fluoroethyl protons (showing coupling to fluorine), and the carboxylic acid proton (broad signal at δ 10-13 ppm).

    • ¹³C NMR would display characteristic resonances for the pyrazole carbons, pyridine carbons, fluoroethyl carbons (with C-F coupling), and the carboxylic acid carbon.

    • ¹⁹F NMR would show a signal for the fluorine atom, providing additional confirmation of the fluoroethyl group.

  • Mass Spectrometry:

    • The molecular ion peak would appear at m/z 235 (M+), with characteristic fragmentation patterns including loss of the carboxylic acid group and cleavage of the fluoroethyl group.

  • IR Spectroscopy:

    • Characteristic absorption bands would be observed for the carboxylic acid (C=O stretch at approximately 1700-1730 cm⁻¹, O-H stretch at 2500-3300 cm⁻¹), pyrazole and pyridine C=N and C=C stretches (1400-1600 cm⁻¹), and C-F stretch (1000-1100 cm⁻¹).

Chromatographic Analysis

Quality control and purity assessment of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid would typically involve chromatographic techniques:

  • HPLC Analysis:

    • Reversed-phase HPLC using C18 columns with appropriate mobile phase compositions (likely mixtures of acetonitrile or methanol with water, possibly containing modifiers such as formic acid or ammonium acetate).

    • UV detection at wavelengths corresponding to chromophores in the molecule (likely around 220-280 nm).

  • GC Analysis:

    • May require derivatization of the carboxylic acid function to improve volatility.

    • Potentially useful for analysis of trace impurities and determination of residual solvents.

These analytical methods would be essential for confirming the identity and purity of the compound, especially for applications requiring high purity standards.

Comparison with Related Compounds

Understanding the properties and potential applications of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid can be enhanced by comparing it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightStructural Differences
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acidC₁₁H₁₀FN₃O₂235.21 g/molReference compound
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamideC₁₁H₁₂FN₅233.24 g/molPyridin-3-yl instead of pyridin-4-yl; carboximidamide instead of carboxylic acid
2-{5-[(4-chloro-3-fluorobenzyl)oxy]-1H-pyrazol-1-yl}pyridine-4-carboxylic acidC₁₆H₁₁ClFN₃O₃347.73 g/molDifferent positioning of pyridine and pyrazole; contains benzyloxy group
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amineC₁₂H₁₈FN₅ (as free base)251.30 g/mol (free base)Contains amine linkage; has methyl substitutions; lacks carboxylic acid

This comparison highlights the structural diversity among related pyrazole derivatives and illustrates how specific modifications can lead to compounds with potentially different chemical and biological properties.

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